molecular formula C5H13ClN2O B066260 (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride CAS No. 194543-22-1

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Cat. No.: B066260
CAS No.: 194543-22-1
M. Wt: 152.62 g/mol
InChI Key: CYCWBZMKKCTOGR-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H13ClN2O. It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride involves several steps. One common method includes the reaction of tetrahydropyran with hydrazine in the presence of hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and inert atmosphere to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality.

Chemical Reactions Analysis

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can influence metabolic pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the tetrahydropyran ring and the hydrazine group, providing distinct reactivity and applications in various fields.

Properties

IUPAC Name

oxan-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWBZMKKCTOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590912
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194543-22-1
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)hydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N′-(Tetrahydro-pyran-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester (5.210 g, 24.32 mmol) was dissolved in a mixture of dry tetrahydrofuran (22 mL) and dry methanol (30 mL). Sodium cyanoborohydride was added to the solution resulting in effervescence. When the effervescence subsided, the mixture was heated to reflux for 5-10 minutes. After cooling to room temperature 6N HCl (10.5 mL) was slowly added and then the mixture was heated to reflux for 20 minutes. After cooling to room temperature, the solvent was removed in vacuo. The residue was triturated with hot isopropanol and then cooled to room temperature, diluted with ether and chilled. The solid was collected by filtration and was found to be the reduced material but not completely deprotected. The solid was dissolved in the same THF-methanol mixture and treated with 6N HCl (10.5 mL) at reflux for another 1.5 hours. After cooling to room temperature, the reaction mixture was filtered to remove a small amount of insoluble material. The filtrate was then concentrated in vacuo. Isopropanol was added to the residue and solid quickly began to crystallize out of solution. After chilling overnight, ether was added followed by additional chilling. The solid was then collected by filtration, washed with ether and dried in vacuo to give (tetrahydro-pyran-4-yl)-hydrazine hydrochloride (2.22 g, 60%).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 2
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
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(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
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(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 5
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Reactant of Route 6
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

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